![molecular formula C15H16N6O3 B2558564 N-((8-éthoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)-1-méthyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 2034368-90-4](/img/structure/B2558564.png)
N-((8-éthoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)méthyl)-1-méthyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H16N6O3 and its molecular weight is 328.332. The purity is usually 95%.
BenchChem offers high-quality N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agent antibactérien
Ce composé a été étudié pour son potentiel en tant qu'agent antibactérien. La présence du groupe [1,2,4]triazolo[4,3-a]pyrazine a été associée à des propriétés antibactériennes significatives. Par exemple, des dérivés de ce composé ont montré des activités antibactériennes modérées à bonnes contre les souches de Staphylococcus aureus à Gram positif et de Escherichia coli à Gram négatif . Cela suggère son utilisation potentielle dans le développement de nouveaux antibiotiques, en particulier face à l'augmentation de la résistance aux antibiotiques.
Applications antifongiques
La classe des composés triazoles, à laquelle appartient cette molécule, est bien connue pour ses propriétés antifongiques. Les dérivés triazoles comme le fluconazole et le voriconazole sont largement utilisés comme médicaments antifongiques. La structure du composé pourrait être explorée pour développer de nouveaux agents antifongiques, offrant potentiellement des alternatives aux médicaments existants .
Activité anticancéreuse
La recherche a montré que certains dérivés de triazolo[4,3-a]pyrazine présentent des activités anticancéreuses prometteuses. Par exemple, certains composés ont démontré une excellente activité antitumorale contre diverses lignées de cellules cancéreuses, telles que les cellules A549 (carcinome pulmonaire), MCF-7 (carcinome mammaire) et HeLa (cancer du col de l'utérus) . Ce composé pourrait être un candidat pour une exploration plus approfondie en thérapie anticancéreuse.
Matériaux énergétiques
Les composés à structure triazole fusionnée ont été identifiés comme des candidats potentiels pour la création de matériaux énergétiques très thermostables. Ces matériaux sont intéressants pour les applications nécessitant une stabilité thermique élevée et de bonnes propriétés de détonation, comme dans le domaine des explosifs .
Agents antimicrobiens
La synthèse et l'étude pharmacologique des dérivés triazoles ont révélé leur potentiel en tant qu'agents antimicrobiens. Compte tenu du besoin urgent de nouveaux agents antimicrobiens pour lutter contre les pathogènes multirésistants, les dérivés de ce composé pourraient contribuer de manière significative à ce domaine .
Inhibition enzymatique
Les dérivés de triazolo[4,3-a]pyrazine ont été trouvés pour posséder des propriétés d'inhibition enzymatique. Par exemple, certains dérivés ont montré la capacité d'inhiber la kinase c-Met, qui joue un rôle dans la croissance et la survie des cellules cancéreuses. Cela suggère des applications potentielles dans la conception de médicaments qui ciblent des enzymes spécifiques liées aux maladies .
Mécanisme D'action
Target of Action
The primary targets of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide interacts with its targets by binding to the kinase domains of c-Met and VEGFR-2 . This binding inhibits the phosphorylation and activation of these kinases, thereby blocking the downstream signaling pathways that promote cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide affects multiple biochemical pathways. These include the PI3K/AKT and MAPK/ERK pathways, which are involved in cell growth, survival, and angiogenesis . By blocking these pathways, the compound can effectively inhibit the growth and proliferation of cancer cells .
Pharmacokinetics
It is known that the compound exhibits excellent antiproliferative activities against various cancer cell lines, suggesting that it has good bioavailability .
Result of Action
The result of the action of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is the inhibition of cancer cell growth and proliferation. The compound induces cell cycle arrest in the G0/G1 phase and triggers apoptosis in cancer cells . It also inhibits the expression of c-Met and VEGFR-2, further suppressing the growth of cancer cells .
Analyse Biochimique
Biochemical Properties
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dipeptidyl peptidase-4 (DPP-4) and vascular endothelial growth factor receptor-2 (VEGFR-2). The compound inhibits DPP-4, which is involved in glucose metabolism, and VEGFR-2, which plays a role in angiogenesis . These interactions highlight the compound’s potential in treating diabetes and cancer.
Cellular Effects
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide affects various cell types and cellular processes. It influences cell signaling pathways, particularly those involving c-Met and VEGFR-2, leading to altered gene expression and cellular metabolism . The compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and modulate immune responses, making it a promising candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide involves binding interactions with specific biomolecules. It binds to the active sites of DPP-4 and VEGFR-2, inhibiting their activity . This inhibition leads to decreased glucose levels and reduced angiogenesis, respectively. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that the compound maintains its biological activity over extended periods, although some degradation products may form, potentially affecting its efficacy.
Dosage Effects in Animal Models
The effects of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits DPP-4 and VEGFR-2 without significant toxicity . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound’s metabolites can further interact with various biomolecules, influencing metabolic flux and altering metabolite levels. These interactions can impact the compound’s overall pharmacokinetic profile and therapeutic efficacy.
Transport and Distribution
The transport and distribution of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and lungs. Its localization and accumulation in these tissues can influence its therapeutic effects and potential toxicity.
Subcellular Localization
N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is localized in specific subcellular compartments, including the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these compartments. The subcellular localization can affect the compound’s activity and function, influencing its interactions with target biomolecules and its overall therapeutic potential.
Propriétés
IUPAC Name |
N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O3/c1-3-24-14-12-19-18-11(21(12)8-6-16-14)9-17-13(22)10-5-4-7-20(2)15(10)23/h4-8H,3,9H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNZFNWXWRLQKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
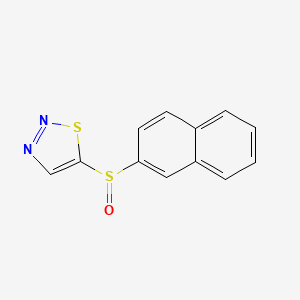
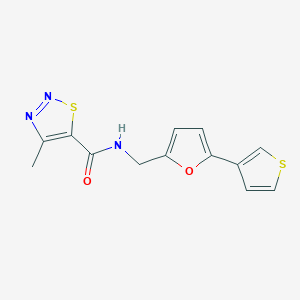
![9-(4-fluorophenyl)-1,7-dimethyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate](/img/structure/B2558491.png)

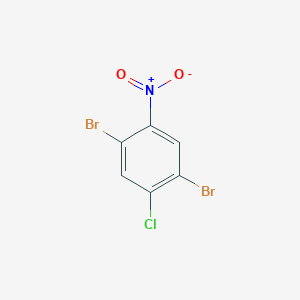
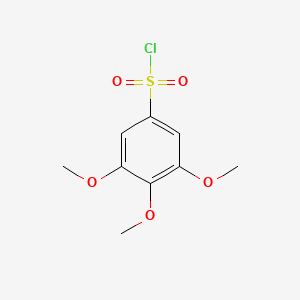
![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)
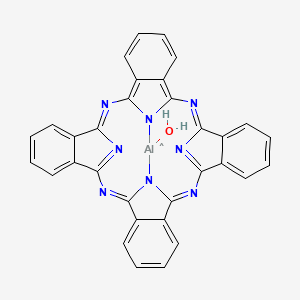
![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)
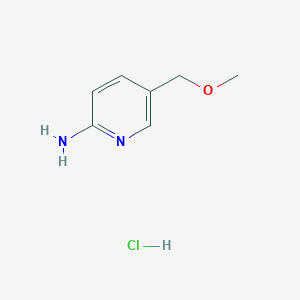
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)
![2-(4-chlorophenoxy)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2558503.png)
